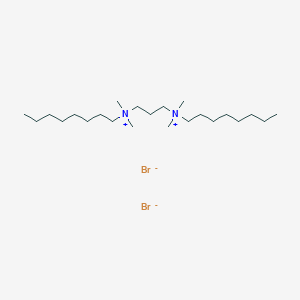
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes two octyl chains and two quaternary ammonium groups, making it highly effective in reducing surface tension and acting as an antimicrobial agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide typically involves the quaternization of N,N,N’,N’-tetramethyl-1,3-propanediamine with octyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process. The final product is often obtained in high purity through multiple purification steps, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. It can also participate in ion-exchange reactions and complexation with various anions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Ion-Exchange Reactions: These reactions involve the exchange of bromide ions with other anions like chloride, sulfate, or nitrate. The conditions usually involve aqueous solutions and mild temperatures.
Major Products
The major products of these reactions include substituted quaternary ammonium compounds and various ionic complexes. These products are often used in applications such as water treatment, antimicrobial formulations, and as phase transfer catalysts.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Acts as an antimicrobial agent, disrupting microbial cell membranes and inhibiting growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Employed in water treatment processes to remove contaminants and as a surfactant in various formulations.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The quaternary ammonium groups interact with microbial cell membranes, leading to disruption and cell lysis. In phase transfer catalysis, the compound facilitates the transfer of ionic reactants between aqueous and organic phases, enhancing reaction rates and yields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: A precursor in the synthesis of N1,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide.
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties but different alkyl chain length.
Benzalkonium Chloride: A widely used antimicrobial agent with a similar mechanism of action but different chemical structure.
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-dioctylpropane-1,3-bis(aminium) dibromide is unique due to its specific combination of octyl chains and quaternary ammonium groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant and antimicrobial activities.
Eigenschaften
CAS-Nummer |
71753-43-0 |
|---|---|
Molekularformel |
C23H52Br2N2 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
3-[dimethyl(octyl)azaniumyl]propyl-dimethyl-octylazanium;dibromide |
InChI |
InChI=1S/C23H52N2.2BrH/c1-7-9-11-13-15-17-20-24(3,4)22-19-23-25(5,6)21-18-16-14-12-10-8-2;;/h7-23H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
NLIITPNWOLYYBE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















